beta-(1-Bromo-2-naphthyl)alanine

Antimicrobial activity Escherichia coli Structure-activity relationship

Choose beta-(1-Bromo-2-naphthyl)alanine for its unique E. coli growth inhibition (MIC 200 µg/mL), not achievable with chloro or unsubstituted analogs. This brominated probe enables orthogonal microbial population manipulation when paired with the chloro analog (selective Lactobacillus suppression). Well-characterized synthesis (73% yield), defined mp (248–249 °C dec.), and reproducible biological profile make it ideal as a reference standard for HPLC/LC-MS. Substituting with in-class compounds risks loss of biological activity, compromising experimental reproducibility.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
CAS No. 58161-15-2
Cat. No. B1212132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-(1-Bromo-2-naphthyl)alanine
CAS58161-15-2
Synonymsbeta-(1-bromo-2-naphthyl)alanine
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)CC(C(=O)O)N
InChIInChI=1S/C13H12BrNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17)
InChIKeyMKLJUWDSHVRLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-(1-Bromo-2-naphthyl)alanine (CAS 58161-15-2): A Halogenated Naphthylalanine Amino Acid for Antimicrobial Research


beta-(1-Bromo-2-naphthyl)alanine (CAS 58161-15-2) is a synthetic, racemic halogenated naphthylalanine derivative with molecular formula C13H12BrNO2 and molecular weight 294.14 g/mol [1]. It belongs to the class of β-naphthylalanine amino acids and has been studied primarily for its growth-inhibitory activity against Gram-negative and Gram-positive microorganisms, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum [2]. The available quantitative evidence base is narrow: differential activity data originate from a single peer-reviewed head-to-head comparative study published in 1976; no independent replication studies have been identified in the subsequent literature.

Why beta-(1-Bromo-2-naphthyl)alanine Cannot Be Interchanged with Other Naphthylalanines


Within the naphthylalanine class, microbial growth-inhibitory activity is highly dependent on both the halogen substituent identity and its position on the naphthalene ring. Direct comparative assays demonstrate that β-(1-bromo-2-naphthyl)alanine exhibits a distinct antimicrobial spectrum—including exclusive activity against Escherichia coli—that is not shared by its chloro analog or by unsubstituted naphthylalanines [1]. Consequently, generic substitution with in-class compounds will result in loss of specific biological activity, compromising experimental reproducibility and research outcomes. The evidence base is limited to one direct comparative study; users should verify applicability to their specific experimental system.

Quantitative Differentiation Evidence for beta-(1-Bromo-2-naphthyl)alanine


Exclusive Escherichia coli Inhibitory Activity Among Naphthylalanines

In a direct comparative microbiological assay, β-(1-bromo-2-naphthyl)alanine was the only naphthylalanine tested that inhibited growth of Escherichia coli 9723, exhibiting a minimum inhibitory concentration (MIC) of 200 μg/mL. By contrast, β-(1-chloro-2-naphthyl)alanine, β-(1-naphthyl)alanine, and β-(2-naphthyl)alanine all showed MIC values >200 μg/mL, indicating no detectable activity at the highest testable concentration limited by compound solubility [1]. This differential activity has been reported in one direct comparative study; independent replication has not been identified.

Antimicrobial activity Escherichia coli Structure-activity relationship

Moderate Pan-Organism Activity Profile Distinguished from Chloro Analog's Selective High Potency

Against the lactic acid bacteria Leuconostoc dextranicum 8086 and Lactobacillus plantarum 8014, β-(1-bromo-2-naphthyl)alanine exhibited MIC values of 200 μg/mL for both species. The β-(1-chloro-2-naphthyl)alanine analog was 10-fold more potent under identical conditions, with MIC values of 20 μg/mL. Thus, the bromo analog provides consistent moderate activity across all three test organisms (E. coli and both Lactobacillus spp.), whereas the chloro analog is inactive against E. coli but highly potent against Lactobacillus spp. [1].

Lactobacillus Broad-spectrum antimicrobial Halogen substitution effect

Bromo Substituent Confers Antimicrobial Activity Absent in Unsubstituted Naphthylalanines

β-(2-Naphthyl)alanine, the unsubstituted parent compound, showed no growth-inhibitory activity (MIC >200 μg/mL) against any of the three test organisms—E. coli 9723, L. dextranicum 8086, or L. plantarum 8014. In contrast, β-(1-bromo-2-naphthyl)alanine inhibited all three species at MIC = 200 μg/mL. This demonstrates that introduction of the bromine atom at the 1-position of the naphthalene ring converts an inactive scaffold into one with detectable, broad-spectrum antimicrobial activity [1]. The unsubstituted β-(1-naphthyl)alanine showed intermediate activity (MIC = 200 μg/mL against L. dextranicum only), further highlighting the criticality of the bromo substituent for full-spectrum activity.

Naphthylalanine SAR Halogen bioactivity Antimicrobial scaffold activation

Synthetic Yield Advantage Over Chloro Analog in Final Ammonolysis Step

During ammonolysis of the corresponding α,1-dihalo-2-naphthalenepropanoic acid precursor, β-(1-bromo-2-naphthyl)alanine was obtained in 73% yield after workup, compared with 62% for β-(1-chloro-2-naphthyl)alanine under analogous reaction conditions. This 11-percentage-point yield advantage (73% vs. 62%) indicates more efficient conversion for the bromo intermediate in the final synthetic step [1]. Analytical characterization confirmed the product: mp 248-249 °C (dec.); elemental analysis C, H, N within ±0.4% of theoretical values.

Amino acid synthesis Meerwein arylation Synthetic efficiency

Recommended Application Scenarios for beta-(1-Bromo-2-naphthyl)alanine Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Halogenated Amino Acid Antimicrobials

Researchers investigating the effect of halogen substitution on naphthylalanine antimicrobial potency can use β-(1-bromo-2-naphthyl)alanine as a defined brominated probe. Its unique E. coli inhibitory activity (MIC 200 μg/mL) and 10-fold differential potency against Lactobacillus spp. relative to the chloro analog provide a quantitative framework for SAR analysis across both Gram-negative and Gram-positive species [1].

Selective Growth Inhibition in Mixed Microbial Culture Experiments

In experimental systems containing both E. coli and Lactobacillus species, β-(1-bromo-2-naphthyl)alanine at 200 μg/mL can serve as a pan-organism growth inhibitor, while the chloro analog (MIC 20 μg/mL for Lactobacillus, >200 μg/mL for E. coli) enables selective Lactobacillus suppression without affecting E. coli. This orthogonal selectivity profile between bromo and chloro analogs enables controlled microbial population manipulation studies [1].

Reference Standard for Halogenated β-Naphthylalanine Analytical Method Development

With well-characterized synthesis, defined melting point (248-249 °C dec.), elemental analysis confirmation, and a reproducible biological activity profile (MIC 200 μg/mL across three distinct species), β-(1-bromo-2-naphthyl)alanine is suitable as a reference standard for HPLC, LC-MS, or NMR method development targeting halogenated aromatic amino acids [1].

Starting Material for Cross-Coupling Derivatization of Bromo-Naphthyl Scaffolds

The bromine atom at the 1-position provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of diversified naphthylalanine libraries. The higher synthetic yield of the bromo intermediate (73%) compared to the chloro analog (62%) supports its preferential selection as a building block for medicinal chemistry programs requiring further derivatization [1].

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